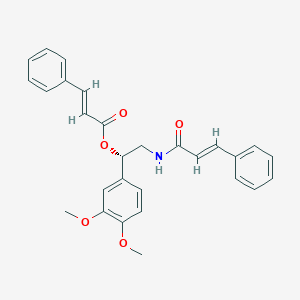
Combretastatin A-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combretastatin A-2 is a natural product found in Combretum caffrum with data available.
Scientific Research Applications
Anti-mitotic and Angiogenesis Inhibition
Combretastatins, including Combretastatin A-2, are known for their anti-mitotic properties and ability to inhibit angiogenesis. These compounds, derived from the bark of the South African tree Combretum caffrum, are evaluated for their efficacy in the treatment of solid tumours and diabetic retinopathy, a leading cause of blindness (Cirla & Mann, 2003).
Fluorescence Lifetime Imaging in Cells
The uptake and disposition of combretastatins within live mammalian cells have been investigated using fluorescence lifetime imaging with two-photon excitation. This research provides insights into the intracellular disposition of Combretastatin A-2, revealing its accumulation in lipidic environments such as lipid droplets (Bisby et al., 2012).
Photoisomerization for Enhanced Potency
Research on azo-combretastatin A4, a derivative of Combretastatin A-2, shows that photoisomerization can significantly enhance its potency in cellular culture, suggesting potential as a phototherapeutic tool (Engdahl et al., 2015).
Structural Studies and Synthesis
Structural studies and synthesis of combretastatin A-2 have been conducted, focusing on its analogues and antiproliferative activities against various human cancer cell lines. These studies help in understanding the drug's binding characteristics and potential as an anticancer agent (Kwak et al., 2019).
Tubulin Polymerization Inhibition
Combretastatin A-2, like other combretastatins, is a potent inhibitor of tubulin polymerization, a crucial process in cell division. This property is leveraged in the design of novel anticancer agents based on the combretastatins (Hsieh et al., 2005).
Apoptosis Induction in Endothelial Cells
Combretastatin A-2 has been shown to induce apoptosis, a form of programmed cell death, in proliferating human endothelial cells. This mechanism is distinct from necrosis and represents a targeted approach to cancer treatment (Iyer et al., 1998).
properties
Product Name |
Combretastatin A-2 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-methoxy-5-[(Z)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol |
InChI |
InChI=1S/C17H16O5/c1-19-14-6-5-11(7-13(14)18)3-4-12-8-15(20-2)17-16(9-12)21-10-22-17/h3-9,18H,10H2,1-2H3/b4-3- |
InChI Key |
YTVCXBVFGQEBAL-ARJAWSKDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC3=C(C(=C2)OC)OCO3)O |
SMILES |
COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC3=C(C(=C2)OC)OCO3)O |
synonyms |
3,4-(methylenedioxy)-5-methoxy-3'-hydroxy-4'-methoxystilbene combretastatin A-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid](/img/structure/B1251100.png)
![8-(4-Chlorophenyl)-5-methyl-8-[(2z)-pent-2-en-1-yloxy]-8h-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one](/img/structure/B1251103.png)


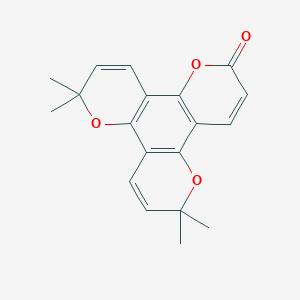
![1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B1251113.png)
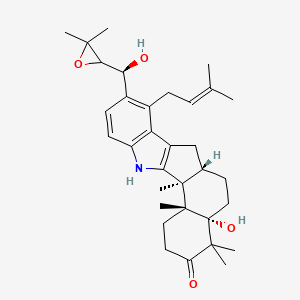


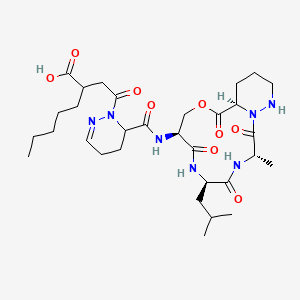
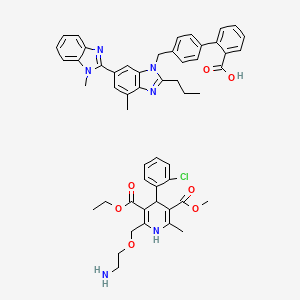
![5-[[2-[[2-(Diethylamino)ethyl]amino]ethyl]amino]-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1251121.png)
